molecular formula C11H15NO B6204608 8-ethyl-1,2,3,4-tetrahydroquinolin-3-ol CAS No. 1538906-03-4

8-ethyl-1,2,3,4-tetrahydroquinolin-3-ol

Cat. No. B6204608
CAS RN: 1538906-03-4
M. Wt: 177.2
InChI Key:
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Description

8-ethyl-1,2,3,4-tetrahydroquinolin-3-ol (8-ETHQ) is a member of the quinoline family of compounds, which are derived from aromatic compounds. 8-ETHQ is a colorless, water-soluble, and slightly acidic compound. It has a wide range of applications in the pharmaceutical and chemical industries, from the synthesis of drugs to the production of polymers. 8-ETHQ has been studied extensively for its biological and pharmacological properties, and it has been found to possess a variety of beneficial effects in laboratory experiments.

Scientific Research Applications

8-ethyl-1,2,3,4-tetrahydroquinolin-3-ol has been studied extensively in the scientific community due to its potential applications in various fields. It has been used in the synthesis of drugs, as a corrosion inhibitor, and as a catalyst for organic reactions. 8-ethyl-1,2,3,4-tetrahydroquinolin-3-ol has also been studied as an antioxidant, anti-inflammatory, and anti-tumor agent. It has been used in the synthesis of polymers, and it has been investigated as a potential treatment for Alzheimer’s disease.

Mechanism of Action

The exact mechanism of action of 8-ethyl-1,2,3,4-tetrahydroquinolin-3-ol is not yet fully understood. However, it is thought to act as an antioxidant by scavenging reactive oxygen species and reducing oxidative stress. It is also thought to act as an anti-inflammatory agent by inhibiting the production of pro-inflammatory cytokines. Additionally, 8-ethyl-1,2,3,4-tetrahydroquinolin-3-ol has been found to inhibit the growth of cancer cells by inducing apoptosis.
Biochemical and Physiological Effects
8-ethyl-1,2,3,4-tetrahydroquinolin-3-ol has been found to have a variety of biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation, and it has been found to have anti-tumor and anti-cancer effects. Additionally, 8-ethyl-1,2,3,4-tetrahydroquinolin-3-ol has been found to have neuroprotective effects, as well as anti-diabetic and anti-obesity effects.

Advantages and Limitations for Lab Experiments

The use of 8-ethyl-1,2,3,4-tetrahydroquinolin-3-ol in laboratory experiments has several advantages. It is relatively easy to synthesize, is water-soluble, and is relatively stable. Additionally, 8-ethyl-1,2,3,4-tetrahydroquinolin-3-ol is relatively non-toxic and has a low potential for drug interactions. However, there are also some limitations to using 8-ethyl-1,2,3,4-tetrahydroquinolin-3-ol in laboratory experiments. It is not very soluble in organic solvents, and its effects can vary depending on the experimental conditions.

Future Directions

There are a number of potential future directions for 8-ethyl-1,2,3,4-tetrahydroquinolin-3-ol research. 8-ethyl-1,2,3,4-tetrahydroquinolin-3-ol could be further studied as an antioxidant and anti-inflammatory agent, as well as a potential treatment for various diseases such as cancer, Alzheimer’s disease, and diabetes. Additionally, 8-ethyl-1,2,3,4-tetrahydroquinolin-3-ol could be studied as a potential treatment for obesity and as a potential catalyst for organic reactions. Furthermore, 8-ethyl-1,2,3,4-tetrahydroquinolin-3-ol could be studied as a potential inhibitor of corrosion and as a potential additive for polymers.

Synthesis Methods

8-ethyl-1,2,3,4-tetrahydroquinolin-3-ol can be synthesized from the reaction of 1-chloro-8-ethyl-1,2,3,4-tetrahydroquinoline and ethylenediamine. The reaction is carried out in a solvent such as methanol and is catalyzed by an acid such as hydrochloric acid. The reaction results in the formation of 8-ethyl-1,2,3,4-tetrahydroquinolin-3-ol and 1-chloro-1,2,3,4-tetrahydroquinoline. The product can be purified by recrystallization from a suitable solvent such as ethanol.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 8-ethyl-1,2,3,4-tetrahydroquinolin-3-ol involves the condensation of ethyl acetoacetate with aniline followed by reduction and cyclization.", "Starting Materials": [ "Ethyl acetoacetate", "Aniline", "Sodium borohydride", "Acetic acid", "Hydrochloric acid", "Sodium hydroxide", "Water" ], "Reaction": [ "Step 1: Ethyl acetoacetate is reacted with aniline in the presence of acetic acid to form 8-ethyl-1,2,3,4-tetrahydroquinoline-3-carboxylic acid.", "Step 2: The carboxylic acid is reduced using sodium borohydride in the presence of acetic acid to form the corresponding alcohol.", "Step 3: The alcohol is cyclized using hydrochloric acid and sodium hydroxide to form 8-ethyl-1,2,3,4-tetrahydroquinolin-3-ol.", "Step 4: The product is purified by recrystallization from water." ] }

CAS RN

1538906-03-4

Product Name

8-ethyl-1,2,3,4-tetrahydroquinolin-3-ol

Molecular Formula

C11H15NO

Molecular Weight

177.2

Purity

95

Origin of Product

United States

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